![molecular formula C21H20N6O3S B2534283 1-[3-(Phénylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pipéridine-4-carboxamide CAS No. 893274-52-7](/img/structure/B2534283.png)

1-[3-(Phénylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pipéridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

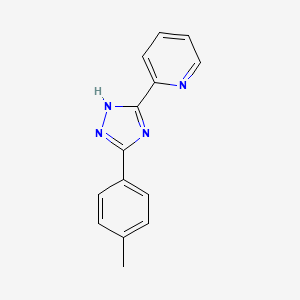

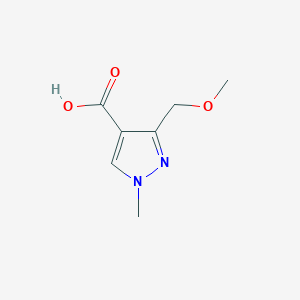

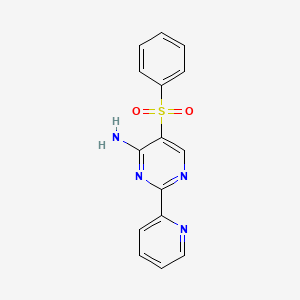

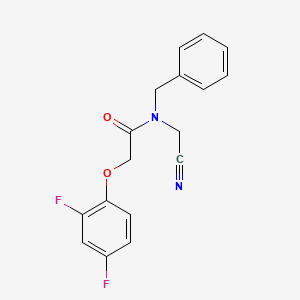

The compound “1-[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide” is a derivative of 3-(phenylsulfonyl)-[1,2,3]triazolo[1,5a]quinazolin-5(4h)-one . It’s used in methods of reducing the virulence of bacteria that express AgrA, in methods for preventing or treating diseases caused or exacerbated by bacteria, preferably by Staphylococcus aureus, such as skin or lung infections or atopic dermatitis .

Applications De Recherche Scientifique

- Notamment, certains dérivés spécifiques (composés 9, 14 et 20) ont montré une activité prometteuse, suggérant une optimisation supplémentaire pour une utilisation thérapeutique potentielle .

- Les chercheurs ont exploré son potentiel en tant qu'agent antibactérien, anti-VIH, antitrypanosomique, antiallergique, antifongique, cardiovasculaire et chimiothérapeutique .

- Les 1,2,3-triazoles, bien que non trouvés dans la nature, ont de larges applications en synthèse organique. Leur structure unique permet une fonctionnalisation et une modification diverses .

Activité antimicrobienne

Découverte de médicaments

Synthèse organique

En résumé, ce composé fait le lien entre la chimie de synthèse, la découverte de médicaments et la recherche antimicrobienne, offrant des pistes prometteuses pour de futures explorations. Sa synthèse durable et son potentiel de dérivation en font un ajout précieux à la chimie médicinale . Si vous souhaitez plus de détails sur une application spécifique, n'hésitez pas à demander ! 😊

Orientations Futures

The triazoloquinazolinone scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds . Their medicinal chemistry applications are often limited due to the lack of synthetic protocols combining straightforward generation of the central core while also allowing extensive decoration activity for drug discovery purposes . Therefore, future research could focus on developing versatile and potentially eco-friendly synthetic protocols .

Mécanisme D'action

Target of Action

Compounds with similar triazoloquinoxaline scaffolds have been reported to have a wide range of biological activities, including antibacterial, anti-hiv, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic effects .

Mode of Action

It is known that the nitrogen atoms of the triazole moiety in similar compounds actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biological processes.

Biochemical Pathways

These could potentially include pathways related to the aforementioned biological activities, such as immune response, cell proliferation, and apoptosis .

Result of Action

Based on the biological activities of similar compounds, the effects could potentially include inhibition of bacterial growth, reduction of viral replication, or modulation of immune response .

Analyse Biochimique

Biochemical Properties

1-[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways and cellular processes. For instance, it interacts with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process essential for many cellular functions . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.

Cellular Effects

The effects of 1-[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Additionally, it can modulate the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, 1-[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also revealed potential changes in cellular function, such as alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of 1-[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing toxicity.

Metabolic Pathways

1-[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, such as energy production and biosynthesis of macromolecules . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, it may inhibit enzymes involved in glycolysis or the citric acid cycle, thereby altering the flow of metabolites through these pathways.

Transport and Distribution

The transport and distribution of 1-[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can affect its activity and efficacy, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of 1-[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The localization of the compound can determine its specific effects on cellular function and biochemical pathways.

Propriétés

IUPAC Name |

1-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O3S/c22-18(28)14-10-12-26(13-11-14)19-16-8-4-5-9-17(16)27-20(23-19)21(24-25-27)31(29,30)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H2,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFJDZMGSICQGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2534202.png)

![1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2534207.png)

![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,3-dimethylphenyl)piperazine hydrochloride](/img/structure/B2534212.png)

![N-(3,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2534215.png)

![4-[methyl(6-methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2534217.png)

![4-butoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2534218.png)

![2,4-dichloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2534219.png)